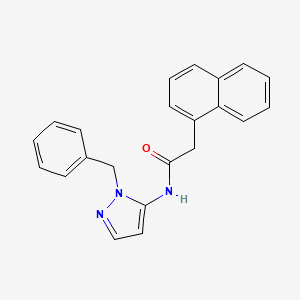

N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide

Description

N-(1-Benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a benzyl group at the N1 position and a naphthalen-1-yl moiety linked via an acetamide bridge.

Properties

Molecular Formula |

C22H19N3O |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(2-benzylpyrazol-3-yl)-2-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C22H19N3O/c26-22(15-19-11-6-10-18-9-4-5-12-20(18)19)24-21-13-14-23-25(21)16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,24,26) |

InChI Key |

BSWXODZFQQVMJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

Acylation: The final step involves the acylation of the benzylated pyrazole with naphthalene-1-acetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or acetamide positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide is , with a molecular weight of approximately 341.41 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance, and a naphthalene moiety that enhances its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole and naphthalene derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound has shown potential in anticancer research. Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the modulation of apoptotic markers. For example, compounds structurally related to this acetamide have been tested against human cancer cell lines, revealing promising IC50 values that suggest effective cytotoxicity.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the European Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of pathogens. Results indicated that compounds with structural similarities to this compound exhibited significant antibacterial effects, particularly against resistant strains .

Case Study 2: Anticancer Mechanisms

Research published in Molecules highlighted the anticancer potential of pyrazole-based compounds. The study demonstrated that certain derivatives could effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways . this compound was included in the structure activity relationship (SAR) analysis, showing favorable results.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The pyrazole ring is known to bind to metal ions and can inhibit enzyme activity, while the naphthalene moiety may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (Compound 13, )

- Structure : Contains a dimethyl-substituted pyrazole instead of a benzyl group. The acetamide side chain lacks the naphthalene moiety.

- Synthesis : Prepared via acetylation of 1,3-dimethyl-1H-pyrazol-5-amine with acetic anhydride .

- Physical Properties :

- Melting Point: 43–45°C

- IR: 3,123 cm⁻¹ (N–H), 1,667 cm⁻¹ (C=O)

- Key Differences : The absence of the benzyl and naphthalene groups reduces steric bulk and lipophilicity compared to the target compound, likely impacting bioavailability and target affinity.

2-Chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide ()

- Structure : Features a chloro-substituted acetamide and a tetrahydronaphthalene group on the pyrazole ring.

- The partially saturated naphthalene (tetrahydronaphthalene) reduces aromaticity, which may alter binding interactions compared to the fully aromatic naphthalene in the target compound .

Triazole- and Tetrazole-Containing Analogues

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, )

- Structure : Incorporates a triazole ring linked to a naphthalen-1-yloxymethyl group. The acetamide is attached to a phenyl ring.

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach .

- Spectroscopic Data :

- IR: 3,262 cm⁻¹ (N–H), 1,671 cm⁻¹ (C=O)

- HRMS: [M + H]⁺ = 404.1348 (calculated 404.1359)

- However, the phenyl group instead of benzyl may reduce lipophilicity.

N-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide ()

- Structure : Contains a tetrazole ring and a thioacetamide linker.

- Properties :

- pKa: 12.84 ± 0.30 (predicted)

- Density: 1.36 g/cm³

- Key Differences : The tetrazole-thioacetamide motif increases polarity and metabolic stability compared to the target compound’s acetamide-pyrazole system .

Naphthalene-Containing Acetamides

N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride (Impurity A, )

- Structure: Lacks the pyrazole ring; instead, it has an aminoethyl group attached to the naphthalene acetamide.

- Role : Identified as a pharmaceutical impurity in naphazoline hydrochloride.

Structural and Functional Implications

Biological Activity

N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with pyrazole intermediates. The general synthetic route includes:

- Formation of the Pyrazole Ring : The initial step involves the condensation of benzyl hydrazine with appropriate carbonyl compounds.

- Acetylation : The resulting pyrazole is then acetylated to yield the final product.

This method allows for the introduction of various substituents that can enhance biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant activity against viruses such as herpes simplex virus type 1 (HSV-1). In a study, certain pyrazole derivatives reduced HSV-1 plaque formation by approximately 69% at optimal concentrations .

Antimicrobial Activity

The antimicrobial properties of related pyrazole compounds have also been investigated. Research indicates that certain derivatives exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL for specific strains .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Studies utilizing cell lines have demonstrated that certain structural modifications can lead to enhanced cytotoxicity against various cancer cell types, suggesting a potential role in cancer therapy .

Case Studies and Research Findings

Several significant studies have contributed to understanding the biological activity of pyrazole derivatives:

- Inhibition Studies : A study focused on the inhibition of human Gwl kinase using various pyrazole derivatives, including this compound, showed promising results in terms of binding affinity and inhibitory capacity .

- Molecular Docking : Molecular docking studies have indicated that this compound can effectively interact with target proteins involved in disease pathways, enhancing its potential as a therapeutic agent .

- Comparative Analysis : A comparative study on different pyrazole derivatives revealed that those with naphthalene substitution exhibited superior biological activity compared to their unsubstituted counterparts, highlighting the importance of structural features in determining efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide, and how do reaction conditions affect yield?

- Methodology : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as demonstrated in analogous acetamide derivatives. Optimize solvent systems (e.g., tert-BuOH:H₂O 3:1) and reaction times (6–8 hours) to improve yields. Monitor progress via TLC (hexane:ethyl acetate 8:2) and purify via recrystallization (ethanol) .

- Data : For structurally similar compounds, yields range from 6% to 17% depending on substituents (e.g., nitro or pyridyl groups reduce yields due to steric/electronic effects) .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for benzyl (δ ~4.5–5.5 ppm), naphthyl (δ ~7.2–8.4 ppm), and pyrazole protons (δ ~6.0–7.0 ppm). Compare with published spectra of related N-aryl acetamides .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- IR : Confirm amide C=O stretches (~1670 cm⁻¹) and aromatic C=C (~1590 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodology :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). Use UV-Vis spectroscopy to quantify solubility limits.

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) across studies?

- Methodology :

- Orthogonal assays : Validate enzyme inhibition (e.g., acetylcholinesterase) using both fluorometric and colorimetric methods.

- Control for impurities : Use reference standards (e.g., N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide) to rule out interference from synthetic byproducts .

- Statistical rigor : Apply ANOVA to compare replicates and assess inter-lab variability .

Q. How can computational modeling guide the optimization of this compound’s selectivity for MAO-B over MAO-A?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding poses in MAO-B (PDB: 2V5Z) vs. MAO-A (PDB: 2Z5X). Prioritize residues like Ile199 (MAO-B) for hydrophobic interactions with the naphthyl group .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS). Focus on hydrogen bonding with FAD cofactors .

Q. What crystallographic insights explain the compound’s conformational flexibility in solid-state structures?

- Methodology :

- X-ray diffraction : Solve crystal structures (SHELX suite) to analyze torsion angles between benzyl and naphthyl moieties. Compare with analogous compounds (e.g., N-(1,3-thiazol-2-yl)acetamide derivatives) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) influencing packing efficiency .

Key Recommendations for Researchers

- For structural analysis : Prioritize SHELX for crystallography due to robustness in handling small-molecule data .

- For SAR studies : Systematically vary substituents on the benzyl and naphthyl groups to map electronic vs. steric effects .

- For reproducibility : Adopt LGC reference standards to ensure batch-to-b consistency in pharmacological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.